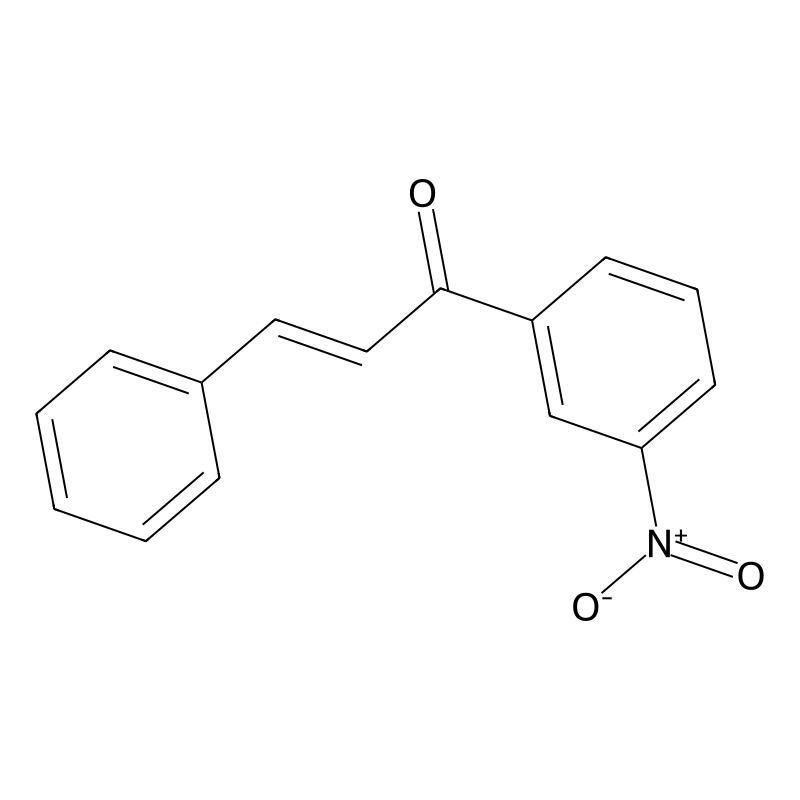

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

- Antimicrobial Activity: Studies suggest 3-Nitrochalcone exhibits antimicrobial properties against various bacteria and fungi. Research has shown effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans [1].

- Antioxidant Activity: 3-Nitrochalcone demonstrates free radical scavenging properties, indicating potential as an antioxidant agent. Studies have explored its role in oxidative stress-related diseases [2].

- Anticancer Activity: Research suggests 3-Nitrochalcone may possess anticancer properties. Studies have investigated its effects on cancer cell proliferation and migration [3, 4].

Important Note

It is crucial to emphasize that the mentioned research is preliminary. Further investigations are needed to determine the efficacy and safety of 3-Nitrochalcone for therapeutic applications.

Material Science

- Dyeing Applications: The conjugated structure of 3-Nitrochalcone imparts color to the molecule. Research explores its potential as a dye for textiles and other materials [5].

([5] Source)

- Optoelectronic Applications: The photophysical properties of 3-Nitrochalcone make it a candidate for applications in optoelectronic devices. Studies investigate its potential in organic light-emitting diodes (OLEDs) [6].

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, also known as 3-nitrochalcone, is an organic compound that belongs to the class of chalcones. Chalcones are characterized by their structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The molecular formula of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one is CHNO, and its molecular weight is approximately 286.30 g/mol. This compound features a nitrophenyl group, which significantly influences its chemical reactivity and biological activity.

- Oxidation: The compound can be oxidized to form epoxides or other oxidized derivatives.

- Reduction: Reduction of the nitro group can yield the corresponding amino compound, resulting in 1-(3-Aminophenyl)-3-phenylprop-2-en-1-one.

- Substitution Reactions: It can participate in electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings, leading to diverse derivatives.

These reactions are essential for synthesizing derivatives and exploring their chemical behavior in various environments.

The biological activity of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one has garnered significant interest due to its potential pharmacological properties. Studies suggest that this compound exhibits:

- Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

- Antimicrobial Properties: Its interaction with bacterial cell membranes could lead to cell lysis, showcasing potential as an antimicrobial agent.

- Anti-inflammatory Effects: Some studies indicate that it may reduce inflammation through various biochemical pathways.

These activities make it a candidate for further research in drug development.

The synthesis of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 3-nitrobenzaldehyde and acetophenone. This reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, often in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

General Procedure:- Mix equimolar amounts of 3-nitrobenzaldehyde and acetophenone.

- Add a base catalyst (e.g., sodium hydroxide).

- Stir the mixture at room temperature for several hours.

- Acidify the reaction mixture to precipitate the product.

- Purify the product through recrystallization or chromatography.

1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one has several potential applications:

- Medicinal Chemistry: Due to its biological activities, it is explored for developing new anticancer and antimicrobial drugs.

- Material Science: Its unique properties make it suitable for developing materials with specific electronic or optical characteristics.

- Organic Synthesis: It serves as a precursor for synthesizing various other organic compounds.

Research into the interactions of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one with biological targets is essential for understanding its mechanism of action. Studies may focus on:

- Binding Affinity: Evaluating how well it binds to specific receptors or enzymes.

- Cellular Mechanisms: Investigating how it affects cellular pathways related to cancer and inflammation.

- Toxicity Profiles: Assessing its safety and potential side effects in biological systems.

Several compounds share structural similarities with 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one, allowing for comparative analysis:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(4-Methylphenyl)-3-phenylprop-2-en-1-one | CHO | Lacks the nitro group; different chemical reactivity |

| 1-(4-Nitrophenyl)-3-(4-trifluoromethyl)phenylprop-2-en-1-one | CHFNO | Contains trifluoromethyl group; enhanced lipophilicity |

| 1-(4-Methylphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | CHNO | Similar structure but with different nitro positioning |

Uniqueness

The uniqueness of 1-(3-Nitrophenyl)-3-phenylprop-2-en-1-one lies in its specific combination of functional groups, particularly the nitro group positioned at the meta position relative to the phenolic ring. This configuration influences its reactivity and biological interactions compared to similar compounds, potentially enhancing its efficacy in therapeutic applications. The presence of both electron-withdrawing (nitro) and electron-donating (methyl or phenyl) groups contributes to its distinctive properties.